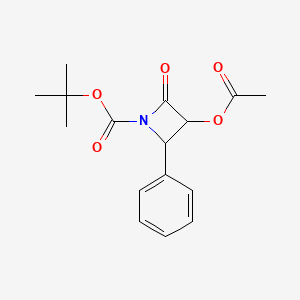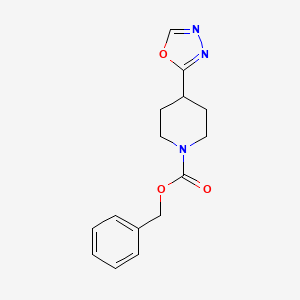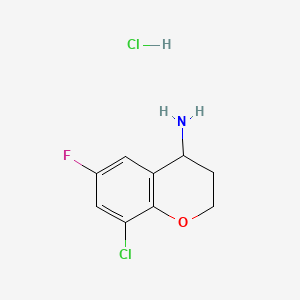
8-Chloro-6-fluorochroman-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H10Cl2FNO and a molecular weight of 238.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chroman ring substituted with chlorine and fluorine atoms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluorochroman-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Halogenation: The chroman ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas or fluorine-containing compounds under controlled conditions.
Amination: The final step involves the introduction of the amine group at the 4-position of the chroman ring. This can be done through nucleophilic substitution reactions using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.
化学反应分析
Types of Reactions
8-Chloro-6-fluorochroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of halogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
8-Chloro-6-fluorochroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-Fluorochroman-4-amine hydrochloride
- 8-Chloro-4-aminobenzopyran
- 6-Chloro-4-fluorochromanamine
Uniqueness
8-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to the specific positions of the chlorine and fluorine atoms on the chroman ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
属性
分子式 |
C9H10Cl2FNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC 名称 |
8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7;/h3-4,8H,1-2,12H2;1H |
InChI 键 |
ZVAJGHHMAPYXQE-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


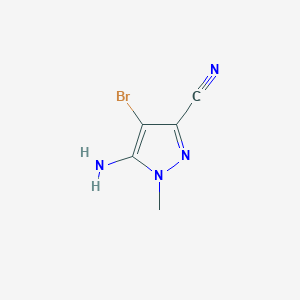
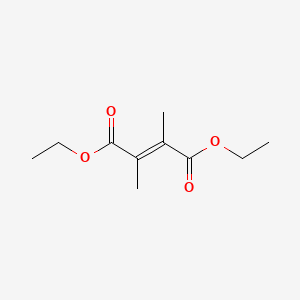
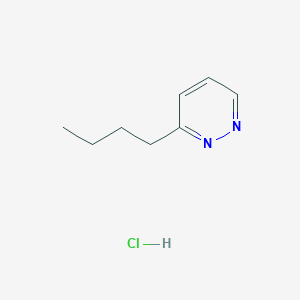
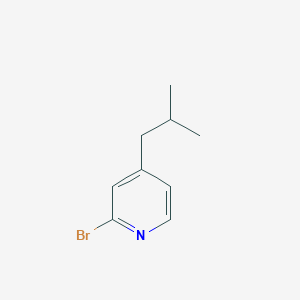
![5-[3,5-bis(4-formylphenyl)phenyl]pyridine-2-carbaldehyde](/img/structure/B15330182.png)
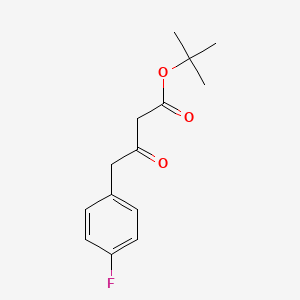
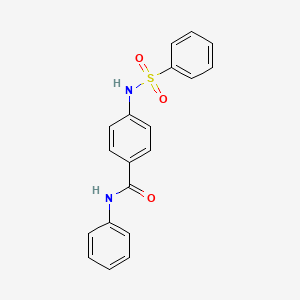
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
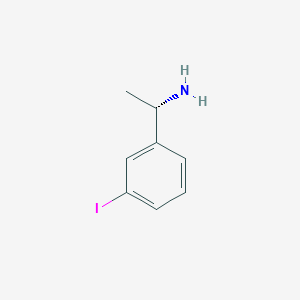
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

